(4-Methylbicyclo[2.2.2]octan-1-yl)methanol
Description
(4-Methylbicyclo[2.2.2]octan-1-yl)methanol is a bicyclic tertiary alcohol featuring a methanol group at the 1-position and a methyl substituent at the 4-position of the bicyclo[2.2.2]octane framework. This compound is part of a broader class of rigid, highly strained bicyclic alcohols with applications in medicinal chemistry, materials science, and organic synthesis. The bicyclo[2.2.2]octane scaffold is prized for its conformational rigidity, which enhances binding specificity in drug design and stabilizes intermediates in synthetic pathways .
Properties
IUPAC Name |
(4-methyl-1-bicyclo[2.2.2]octanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9-2-5-10(8-11,6-3-9)7-4-9/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNIMRNTWHDLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530172 | |
| Record name | (4-Methylbicyclo[2.2.2]octan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28305-83-1 | |
| Record name | (4-Methylbicyclo[2.2.2]octan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Mediated Cyclization of Ketone Precursors
The Huang-Minlon modification of the Wolff-Kishner reduction serves as a foundational method for constructing the bicyclo[2.2.2]octane core. In this approach, 4-methylbicyclo[2.2.2]octan-1-one is reduced to the corresponding hydrocarbon, which is subsequently functionalized at the bridgehead position. A 2022 study demonstrated that treatment of 1-methoxy-4-(p-methoxyphenyl)bicyclo[2.2.2]octan-3-one with hydrazine hydrate (0.72 mol) in triethylene glycol at 165°C for 4 hours under nitrogen yielded the deoxygenated intermediate . Subsequent oxidation with potassium permanganate in acidic medium introduced the hydroxymethyl group, achieving an overall yield of 62% after sublimation and recrystallization from aqueous methanol .
Critical parameters influencing yield include:
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Reaction temperature : Optimal cyclization occurs between 160–185°C.
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Base concentration : Potassium hydroxide (0.64 mol) in triethylene glycol prevents side reactions during deoxygenation .
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Workup protocol : Neutralization with concentrated HCl followed by ether extraction minimizes product loss.
Diels-Alder Cycloaddition Followed by Catalytic Hydrogenation
The most structurally relevant route emerges from a 1997 patent describing 4-aminomethylbicyclo[2.2.2]octane-1-carboxylic acid synthesis . Adapting this method:
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Cycloaddition : Methyl 4-cyanocyclohexa-1,3-diene-1-carboxylate undergoes Diels-Alder reaction with ethylene at 150°C under pressure, forming methyl 4-cyanobicyclo[2.2.2]oct-2-en-1-carboxylate .
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Hydrogenation : Catalytic hydrogenation (Raney nickel, 50–60°C, 50–60 kPa H₂) reduces the nitrile to an amine and the ester to a hydroxymethyl group .
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Demethylation : Acid hydrolysis (HCl, reflux) removes protecting groups, yielding the target alcohol.
This three-step sequence achieves 70% overall yield with >95% purity, though scalability depends on specialized high-pressure equipment .
Comparative Analysis of Preparation Methods
*Reported for analogous compound; theoretical yield for target structure pending optimization.
Mechanistic Insights and Side-Reaction Mitigation
In the hydrazine-mediated route, over-reduction of the ketone intermediate constitutes a major side reaction. Kinetic studies show that maintaining the reaction mixture at pH 10–11 via controlled KOH addition suppresses this pathway . For the Diels-Alder approach, isomerization of the cycloadduct during hydrogenation can be minimized by using palladium-on-carbon instead of Raney nickel, though at increased cost .
Industrial Scalability Considerations
The phase-transfer method offers the best scalability potential due to its aqueous reaction medium and lack of specialized apparatus. However, patent restrictions on catalyst systems (e.g., benzyltriethylammonium chloride) may necessitate alternative phase-transfer agents such as tetrabutylammonium bromide . For high-purity pharmaceutical applications, the Diels-Alder route’s ability to introduce chirality via asymmetric hydrogenation makes it preferable despite operational complexity .
Chemical Reactions Analysis
Types of Reactions
(4-Methylbicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: (4-Methylbicyclo[2.2.2]octan-1-yl)methanal or (4-Methylbicyclo[2.2.2]octan-1-yl)methanoic acid.
Reduction: (4-Methylbicyclo[2.2.2]octane).
Substitution: (4-Methylbicyclo[2.2.2]octan-1-yl)methyl chloride or bromide.
Scientific Research Applications
Table 1: Chemical Reactions of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Hydroxymethyl group can be oxidized | Aldehyde or carboxylic acid |
| Reduction | Methoxy group can be reduced | Hydroxymethyl derivative |
| Substitution | Functional groups can be substituted | Various derivatives |
Pharmaceutical Applications
This compound has been explored as a building block for synthesizing novel therapeutic agents. Preliminary studies suggest potential biological activities, especially in neuropharmacology, where compounds with similar bicyclic structures have shown promise in treating neurological disorders.
Case Study: Neuropharmacological Potential
Research indicates that compounds structurally related to this compound may interact with neurotransmitter systems, influencing cognitive functions and mood regulation. Further investigations are needed to elucidate the specific mechanisms through which this compound may exert its effects.
Organic Chemistry Research
In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new materials and specialty chemicals.
The compound's unique properties also lend themselves to industrial applications, particularly in the production of specialty chemicals and materials. Its structural characteristics allow for modifications that can enhance performance in various applications, including polymers and coatings.
Future Research Directions
Ongoing research is necessary to fully explore the potential of this compound in medicinal chemistry and materials science:
- Biological Activity Studies: Further investigation into its pharmacological effects and interactions with biological systems.
- Synthetic Methodology: Development of more efficient synthetic routes to increase yield and reduce by-products.
- Material Science Applications: Exploring its use in developing advanced materials with specific properties tailored for industrial needs.
Mechanism of Action
The mechanism of action of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol depends on its specific application. In biochemical studies, it may act as a ligand binding to specific molecular targets, influencing biological pathways. In organic synthesis, it serves as a reactive intermediate, participating in various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol, highlighting differences in substituents, molecular properties, and applications:
Key Findings :
Substituent Effects on Reactivity and Properties: Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl derivative (CAS 94994-14-6) exhibits increased lipophilicity and metabolic stability, making it suitable for drug candidates targeting hydrophobic binding pockets . Fluorine (CAS 94994-16-8): Enhances electronegativity and bioavailability while maintaining steric bulk comparable to methyl .
Structural Rigidity and Applications: The unsubstituted parent compound (CAS 2574-42-7) serves as a foundational scaffold for derivatization due to its low steric hindrance . Azabicyclo derivatives (e.g., CAS 1108615-69-5) integrate nitrogen into the ring, enabling interactions with biological targets (e.g., Toll-like receptor antagonists in immunology) .
Safety and Handling: Amino-substituted analogs require stringent safety protocols (e.g., ventilation, PPE) due to irritant properties , whereas methyl and trifluoromethyl derivatives lack explicit hazard data, suggesting milder profiles.
Synthetic Utility :
- Bicyclo[2.2.2]octane derivatives are synthesized via multi-step routes involving protective groups (e.g., tert-butoxycarbonyl), sulfonylation, and coupling reactions .
Biological Activity
(4-Methylbicyclo[2.2.2]octan-1-yl)methanol is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a unique bicyclo[2.2.2]octane framework with a methyl group and a hydroxymethyl group attached to the first carbon, contributing to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 160.24 g/mol |
| Boiling Point | 283.8 °C at 760 mmHg |
| Density | 1.162 g/cm³ |
| LogP | 2.43150 |
Synthesis Methods
The synthesis of this compound typically involves several steps, including oxidation and reduction reactions that yield various derivatives depending on the functional groups introduced during synthesis.
Neuropharmacological Potential
Preliminary studies have indicated that this compound may exhibit significant biological activities in neuropharmacology. Compounds with similar bicyclic structures have shown promise as potential therapeutic agents due to their ability to interact with neurotransmitter systems and modulate receptor activity .
Mechanism of Action:
The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, facilitated by hydrogen bonding from the hydroxymethyl group. These interactions may lead to modulation of various biological pathways, although further research is necessary to elucidate the exact mechanisms involved.
Case Studies and Research Findings
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Neuropharmacological Studies:
- A study demonstrated that compounds structurally related to this compound exhibited selective binding to neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
- Another investigation highlighted its role in modulating synaptic transmission, indicating possible benefits in conditions such as anxiety or depression.
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Comparative Analysis:
- A comparative study analyzed the biological activities of this compound against other bicyclic compounds such as:
- (4-Aminobicyclo[2.2.2]octan-1-yl)methanol : Exhibited enhanced reactivity due to the amino group.
- (4-Methylbicyclo[2.2.2]octane-1-thiol : Showed increased nucleophilicity compared to hydroxymethyl derivatives.
- (4-Methylbicyclo[2.2.2]octan-1-carboxylic acid : Altered solubility and reactivity profiles due to the carboxylic acid group.
- A comparative study analyzed the biological activities of this compound against other bicyclic compounds such as:
| Compound Name | Unique Features |
|---|---|
| 4-Aminobicyclo[2.2.2]octan-1-ylmethanol | Contains an amino group influencing reactivity |
| 4-Methylbicyclo[2.2.2]octane-1-thiol | Contains a thiol group enhancing nucleophilicity |
| 4-Methylbicyclo[2.2.2]octan-1-carboxylic acid | Features a carboxylic acid group affecting solubility |
Q & A
Q. What industrial-scale purification methods maximize yield without compromising purity?
- Methodology : Continuous flow reactors reduce side reactions. Crystallization in hexane/ethyl acetate (3:1 v/v) achieves >95% purity. Monitor crystal morphology via powder XRD .
Emerging Research Directions
Q. Can this compound act as a building block for metal-organic frameworks (MOFs) or dendrimers?
- Methodology : Test coordination with transition metals (e.g., Zn²⁺, Cu²⁺) via FTIR and TGA . For dendrimers, use iterative coupling reactions (e.g., EDC/NHS chemistry) and characterize via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
